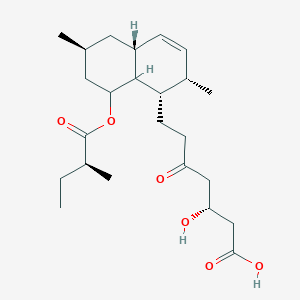

5-Ketodihydromevinolin

Description

5-Ketodihydromevinolin is a synthetic analogue of dihydromevinolin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound features a ketone group at the C-5 position of the hexahydronaphthalene ring system, a modification that preserves its inhibitory activity while altering its metabolic stability and binding kinetics. Its half-maximal inhibitory concentration (I50) against HMG-CoA reductase ranges between 1–20 nM, comparable to natural statins like compactin and dihydromevinolin .

Properties

Molecular Formula |

C24H38O6 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(3R)-7-[(1S,2S,4aR,6S,8S)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-hydroxy-5-oxoheptanoic acid |

InChI |

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,14-17,19-21,23,26H,5,8-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,19+,20-,21-,23?/m0/s1 |

InChI Key |

OOKAZRDERJMRCJ-KOUAFAAESA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2C1[C@H]([C@H](C=C2)C)CCC(=O)C[C@H](CC(=O)O)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(=O)CC(CC(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-ketodihydromevinolin involves multiple steps, starting from the precursor mevinolin. The key steps include the oxidation of the hydroxyl group at the C-5 position to a ketone, followed by various protective group manipulations and esterifications . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

5-ketodihydromevinolin undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the C-5 position can be oxidized to form a ketone.

Reduction: The ketone group can be reduced back to a hydroxyl group under specific conditions.

Substitution: Various substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-ketodihydromevinolin has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 5-ketodihydromevinolin is the inhibition of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol . By inhibiting this enzyme, 5-ketodihydromevinolin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .

Comparison with Similar Compounds

Dihydromevinolin (Natural Parent Compound)

- Structure : Shares the hexahydronaphthalene core but lacks the C-5 ketone modification.

- Activity: Exhibits an I50 of 1–20 nM, identical to 5-ketodihydromevinolin .

- Key Difference: The ketone group in 5-ketodihydromevinolin enhances oxidative stability without compromising potency.

5-Ketocompactin (Compound 42)

Enone Derivatives (Compounds 37 and 68)

- Structure: Feature α,β-unsaturated ketones (enones) instead of isolated ketones.

- Activity: Reduced potency, with I50 values 20–30 times higher than 5-ketodihydromevinolin. This suggests that conjugation of the ketone disrupts optimal enzyme binding .

Stereoisomeric Variants

- Structure : Inversion of stereochemistry at C-3 or C-5, or within the hexahydronaphthalene ring.

- Activity : I50 values rise to the micromolar range (1,000–10,000 nM), highlighting the critical role of stereochemistry in HMG-CoA reductase inhibition .

Structure-Activity Relationship (SAR) Insights

The table below summarizes the structural features and inhibitory activities of key analogues:

| Compound | Structural Modification | I50 (nM) | Key Observation |

|---|---|---|---|

| Dihydromevinolin | Natural scaffold | 1–20 | Baseline activity |

| 5-Ketodihydromevinolin | C-5 ketone | 1–20 | Ketone substitution retains potency |

| 5-Ketocompactin | C-5 ketone in compactin framework | 1–20 | Framework-independent ketone tolerance |

| Enone derivatives (37, 68) | α,β-unsaturated ketone | 20–600 | Conjugation reduces binding affinity |

| Stereoisomers | Inverted stereochemistry | 1,000–10,000 | Absolute configuration critical for activity |

Mechanistic and Therapeutic Implications

The retention of nanomolar activity in 5-ketodihydromevinolin underscores the robustness of the statin pharmacophore to specific functional group modifications. This property makes 5-ketodihydromevinolin a valuable candidate for further derivatization aimed at improving pharmacokinetic properties (e.g., metabolic stability) while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.